(1R,2S)-2-Ethenylcyclohexan-1-ol
Description
The compound (1R,2S)-2-Ethenylcyclohexan-1-ol is a chiral cyclohexanol derivative featuring an ethenyl substituent at the 2-position of the cyclohexane ring. The lack of explicit references to this compound in the sources indicates that further primary literature or experimental studies are required for a comprehensive profile.
Properties
CAS No. |
6376-95-0 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1R,2S)-2-ethenylcyclohexan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h2,7-9H,1,3-6H2/t7-,8-/m1/s1 |
InChI Key |
CEBPBNSXJDTCPS-HTQZYQBOSA-N |
Isomeric SMILES |
C=C[C@@H]1CCCC[C@H]1O |
Canonical SMILES |
C=CC1CCCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Ethenylcyclohexan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a cyclohexanone derivative, using chiral catalysts or reagents. For example, the reduction of (1R,2S)-2-cyclohexenone with a chiral borane reagent can yield the desired alcohol with high enantiomeric purity .
Industrial Production Methods
Industrial production of (1R,2S)-2-Ethenylcyclohexan-1-ol typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts, such as rhodium or ruthenium complexes, to achieve high yields and enantiomeric excess. The reaction conditions are optimized to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Ethenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexanol.
Substitution: Cyclohexyl chloride or bromide.
Scientific Research Applications
(1R,2S)-2-Ethenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of (1R,2S)-2-Ethenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethenyl group can participate in π-π interactions or undergo further chemical modifications, affecting the compound’s biological activity .
Comparison with Similar Compounds
Table 1: Comparative Chemical Properties
Key Observations :
- Steric and Electronic Effects : The ethenyl group in the target compound may confer higher reactivity in addition reactions compared to the ethoxy group in 2-Ethoxycyclohexan-1-ol.
- Hydrogen Bonding : The hydroxyl group in all compounds enables hydrogen bonding, but substituents like ethoxy (in 2-Ethoxycyclohexan-1-ol) reduce polarity compared to the ethenyl group.
Biological Activity
(1R,2S)-2-Ethenylcyclohexan-1-ol is a cyclic alcohol that has garnered attention for its potential biological activities. This compound, characterized by its unique stereochemistry and functional groups, has been investigated for various pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article provides a comprehensive overview of the biological activity of (1R,2S)-2-Ethenylcyclohexan-1-ol, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of (1R,2S)-2-Ethenylcyclohexan-1-ol is , with a molecular weight of approximately 142.20 g/mol. The compound features a cyclohexane ring with an ethenyl group and a hydroxyl group, contributing to its unique reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that (1R,2S)-2-Ethenylcyclohexan-1-ol exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Anti-inflammatory Effects
In vitro studies have shown that (1R,2S)-2-Ethenylcyclohexan-1-ol can modulate inflammatory responses. It was found to downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The compound's anti-inflammatory effects were confirmed through assays measuring nitric oxide production and cytokine release.
Cytotoxicity Studies
The cytotoxic potential of (1R,2S)-2-Ethenylcyclohexan-1-ol has been evaluated in various cancer cell lines. In a study involving human breast cancer (MCF-7) cells, the compound exhibited dose-dependent cytotoxicity with an IC50 value of approximately 30 µM. The mechanism of action appears to involve induction of apoptosis as evidenced by increased levels of caspase-3 activation.
The biological activity of (1R,2S)-2-Ethenylcyclohexan-1-ol can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
Case Studies
A notable case study involved the use of (1R,2S)-2-Ethenylcyclohexan-1-ol in a formulation aimed at treating skin infections caused by resistant bacterial strains. Patients treated with this formulation showed significant improvement compared to those receiving standard antibiotic therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
